molecular formula C12H19NO3 B3250602 tert-Butyl (3Z)-3-ethylidene-4-oxopiperidine-1-carboxylate CAS No. 204205-24-3

tert-Butyl (3Z)-3-ethylidene-4-oxopiperidine-1-carboxylate

Cat. No.: B3250602
CAS No.: 204205-24-3
M. Wt: 225.28
InChI Key: MJIKIYZXUTXUMS-UITAMQMPSA-N
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Description

tert-Butyl (3Z)-3-ethylidene-4-oxopiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, an ethylidene group, and a piperidine ring with a ketone functionality. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3Z)-3-ethylidene-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a catalyst. The reaction proceeds through the oxidation of the piperidine ring, followed by the formation of the tert-butyl ester group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been reported to enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3Z)-3-ethylidene-4-oxopiperidine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethylidene group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized piperidine derivatives.

    Reduction: Alcohol derivatives of the piperidine ring.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3Z)-3-ethylidene-4-oxopiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions and metabolic pathways. Its structural features allow it to interact with various biological molecules.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases or conditions.

Industry

In the industrial sector, the compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (3Z)-3-ethylidene-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved may include oxidation-reduction reactions, nucleophilic substitutions, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3Z)-3-ethylidene-4-oxopiperidine-1-carboxylate is unique due to its combination of a piperidine ring, an ethylidene group, and a tert-butyl ester group

Properties

IUPAC Name

tert-butyl (3Z)-3-ethylidene-4-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-5-9-8-13(7-6-10(9)14)11(15)16-12(2,3)4/h5H,6-8H2,1-4H3/b9-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIKIYZXUTXUMS-UITAMQMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN(CCC1=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CN(CCC1=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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